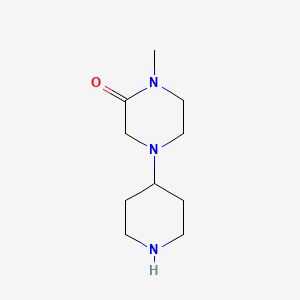

1-Methyl-4-(piperidin-4-yl)piperazin-2-one

Description

Significance of Piperazine (B1678402) and Piperidone Scaffolds in Modern Heterocyclic Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of clinically successful drugs. nih.govnih.govresearchgate.netrsc.org The unique characteristics of the piperazine moiety, such as its typical pKa values, high water solubility, and ability to be substituted at two distinct positions, make it an invaluable tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. nih.govnih.gov Its presence is found in drugs across numerous therapeutic areas, including anticancer, antipsychotic, and antibacterial agents. researchgate.netscilit.com

Similarly, the piperidine (B6355638) ring, a saturated six-membered heterocycle with one nitrogen atom, is one of the most common N-heterocycles found in FDA-approved drugs. rsc.orgresearchgate.net The piperidone scaffold, a derivative of piperidine featuring a ketone group, is a crucial building block for many pharmaceuticals. nih.govacs.org For instance, 4-piperidones are key intermediates in the synthesis of complex molecules and are themselves considered mimics of natural compounds like curcumin. rsc.org The piperidine core is essential for the activity of numerous drugs, including the well-known Alzheimer's medication, donepezil. nih.gov The ability to introduce substitutions on the piperidine ring allows for fine-tuning of a molecule's biological activity and selectivity. nih.govthieme-connect.com

Table 2: Examples of Marketed Drugs Containing Piperazine or Piperidine Scaffolds

Overview of the Chemical Compound's Position within Privileged Scaffolds and Chemical Space

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a rich source for drug discovery. nih.gov The piperazine ring is a well-established privileged structure. nih.govrsc.org The benzoylpiperidine fragment is also considered a privileged structure in medicinal chemistry. nih.gov The compound 1-Methyl-4-(piperidin-4-yl)piperazin-2-one is a hybrid molecule that incorporates elements of both these significant scaffolds.

"Chemical space" encompasses the vast, almost infinite, number of possible molecules that could theoretically be created. whiterose.ac.uk In drug discovery, exploring this space is crucial for finding novel molecules with desired therapeutic properties. By combining a piperidine ring with a piperazin-2-one (B30754) core, this compound represents a unique point in this chemical space. Such hybrid molecules offer the potential to present new vectors and functionalities for interaction with biological targets that may not be achievable by either scaffold alone. The synthesis of such molecules allows medicinal chemists to expand the accessible chemical space and investigate new structure-activity relationships (SAR). researchgate.net

Rationale for Researching the this compound Scaffold

The primary rationale for designing and synthesizing molecules like this compound is rooted in the principles of lead optimization and the exploration of novel chemical matter. researchgate.netmuseonaturalistico.it The creation of hybrid scaffolds by combining two known pharmacophores is a common strategy to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. researchgate.net

Specifically, the introduction of a carbonyl group (the "one" in piperazin-2-one) into the piperazine ring fundamentally alters its properties compared to a simple piperazine. This carbonyl group can act as a hydrogen bond acceptor, potentially introducing new interactions with a biological target. It also changes the electronic distribution and conformational flexibility of the ring system.

Research into this specific scaffold is likely driven by the following objectives:

Creation of Novel Building Blocks: This compound can serve as a versatile intermediate for the synthesis of more elaborate molecules, allowing for further derivatization at the secondary amine of the piperidine ring. chemicalbook.com

Modulation of Physicochemical Properties: The combination of the basic piperidine nitrogen and the amide-like piperazin-2-one structure offers a way to fine-tune properties like solubility, lipophilicity, and metabolic stability, which are critical for a molecule's drug-like character. nih.gov

Exploration of New Biological Targets: By presenting a unique three-dimensional arrangement of functional groups, this scaffold may interact with biological targets in novel ways, potentially leading to the discovery of first-in-class therapeutic agents.

In essence, the this compound scaffold represents a calculated exploration into new regions of chemical space, leveraging the proven utility of its constituent parts to create opportunities for new drug discovery.

Table 3: Compound Names Mentioned in this Article

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-piperidin-4-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-6-7-13(8-10(12)14)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBIFOIPDLJRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Conformational Analysis of 1 Methyl 4 Piperidin 4 Yl Piperazin 2 One

Advanced Spectroscopic Characterization for Molecular Connectivity and Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom. For 1-methyl-4-(piperidin-4-yl)piperazin-2-one, one would expect distinct signals for the methyl group, the piperidine (B6355638) ring protons, and the piperazin-2-one (B30754) ring protons. The presence of the carbonyl group in the piperazin-2-one ring would cause a significant downfield shift for the adjacent methylene (B1212753) protons compared to the analogous protons in 1-methyl-4-(piperidin-4-yl)piperazine (B1300328). chemicalbook.comnih.gov The 13C NMR spectrum would show a characteristic signal for the carbonyl carbon in the range of 160-170 ppm, a key differentiator from the piperazine (B1678402) analog. nih.gov

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. For this compound (C10H19N3O), the expected exact mass would be approximately 197.1528 g/mol . The fragmentation pattern would likely show characteristic losses of fragments corresponding to the piperidine and piperazin-2-one rings, providing further structural evidence. For comparison, the non-oxygenated analog, 1-methyl-4-(piperidin-4-yl)piperazine, has a molecular weight of approximately 183.29 g/mol . nih.gov

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the carbonyl group. A strong absorption band is expected in the region of 1650-1700 cm-1, which is characteristic of a lactam carbonyl stretch. This would be a clear distinguishing feature from the IR spectrum of 1-methyl-4-(piperidin-4-yl)piperazine, which lacks this prominent peak. nih.govnist.gov The spectrum would also show C-H stretching vibrations for the aliphatic and methyl groups, as well as C-N stretching vibrations.

| Technique | Expected Key Features | Comparison with Analogs |

|---|---|---|

| 1H NMR | Signals for methyl, piperidine, and piperazin-2-one protons. Downfield shift for protons adjacent to the carbonyl group. | Protons α to C=O in the piperazin-2-one ring will be shifted further downfield than in 1-methyl-4-(piperidin-4-yl)piperazine. chemicalbook.com |

| 13C NMR | Characteristic carbonyl carbon signal (~160-170 ppm). Signals for aliphatic carbons. | The presence of the C=O signal is the primary difference from 1-methyl-4-(piperidin-4-yl)piperazine. nih.gov |

| Mass Spectrometry | Molecular ion peak corresponding to C10H19N3O (Exact Mass: ~197.1528). | Higher molecular weight than 1-methyl-4-(piperidin-4-yl)piperazine (MW: ~183.29). nih.gov |

| Infrared Spectroscopy | Strong C=O stretch (~1650-1700 cm-1). C-H and C-N stretching bands. | The prominent lactam C=O band is absent in 1-methyl-4-(piperidin-4-yl)piperazine. nih.govnist.gov |

X-ray Crystallography and Solid-State Conformational Studies of Related Piperazin-2-one Systems

Research on various piperazin-2-one derivatives has shown that the piperazin-2-one ring can adopt different conformations, such as a twisted-boat or a distorted chair form, depending on the nature and position of the substituents. mdpi.com The presence of the sp2-hybridized carbonyl carbon atom flattens a portion of the ring. For this compound, the piperazin-2-one ring is expected to exist in a conformation that minimizes steric hindrance between the piperidinyl substituent at the N4 position and the methyl group at the N1 position.

The piperidine ring, being a saturated six-membered ring, typically adopts a chair conformation to minimize torsional strain. The substituent at the C4 position of the piperidine ring can be either in an axial or equatorial position. The equatorial position is generally more stable for bulky substituents to avoid 1,3-diaxial interactions. Therefore, it is highly probable that the piperazin-2-one moiety attached to the piperidine ring in the title compound occupies an equatorial position.

Studies on piperazine-containing macrocycles have also highlighted that the piperazine ring can adopt either a chair or a boat conformation, with the chair form being thermodynamically favored in the absence of constraining factors. nih.govresearchgate.net The substitution pattern and intermolecular interactions in the crystal lattice will ultimately determine the preferred conformation in the solid state.

Computational Approaches to Conformational Landscape and Molecular Geometry Optimization

Computational chemistry offers powerful tools to explore the conformational landscape and optimize the molecular geometry of molecules like this compound, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules and predict their properties, including optimized geometries and relative energies of different conformers. DFT calculations, for instance using the B3LYP functional with a suitable basis set, can be employed to determine the most stable ground state geometry of this compound. researchgate.netinonu.edu.tr

These calculations would likely confirm that the piperidine ring adopts a chair conformation with the piperazin-2-one substituent in the equatorial position to minimize steric strain. The calculations would also provide detailed information on the bond lengths and angles of the entire molecule, including the planarity around the amide bond in the piperazin-2-one ring. Studies on similar heterocyclic systems have demonstrated the utility of DFT in predicting molecular geometries that are in good agreement with experimental X-ray data. nih.govchemmethod.com

| Parameter | Predicted Value/Conformation | Rationale |

|---|---|---|

| Piperidine Ring Conformation | Chair | Minimization of torsional and steric strain. |

| Piperazin-2-one Substituent Position on Piperidine | Equatorial | Avoidance of 1,3-diaxial interactions. |

| Piperazin-2-one Ring Conformation | Distorted Chair/Twisted-Boat | Influence of the lactam group and N-substituents. |

| Amide Bond (C-N) in Piperazin-2-one | Partial double bond character, relatively planar | Resonance delocalization of the lone pair on the nitrogen atom. |

Molecular Mechanics and Dynamics Simulations for Conformational Flexibility

While DFT is excellent for determining ground state geometries, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and dynamic behavior of a molecule. nih.gov

Molecular mechanics force fields can be used to perform a conformational search to identify all low-energy conformers of this compound. This would reveal the potential for different ring puckering modes and the rotational barriers around the single bonds connecting the two heterocyclic rings.

Molecular dynamics simulations can provide a time-resolved trajectory of the molecule's motion, illustrating how it flexes and changes conformation in a simulated environment (e.g., in a solvent). This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target. MD simulations on related piperidine and piperazine-based compounds have been used to analyze their binding modes and interactions with protein targets. nih.govnih.gov For this compound, MD simulations could reveal the preferred orientations of the methyl and piperidinyl substituents and the flexibility of the linker between the two rings.

Chemical Reactivity and Derivatization of the 1 Methyl 4 Piperidin 4 Yl Piperazin 2 One Scaffold

Reactions Involving the Piperazin-2-one (B30754) Carbonyl Group

The carbonyl group within the piperazin-2-one ring is an electrophilic center, though its reactivity is modulated by the adjacent nitrogen atoms, characteristic of an amide functional group. This inherent stability influences the types of reactions it can undergo.

Nucleophilic Additions and Substitutions

The amide carbonyl of the piperazin-2-one core is less reactive towards nucleophiles than ketone or aldehyde carbonyls due to the resonance delocalization of the nitrogen lone pair electrons. However, it can still participate in reactions with potent nucleophiles or under forcing conditions.

While direct nucleophilic addition to the carbonyl is challenging, reactions that proceed via activation of the carbonyl group are more common. For instance, reactions with powerful organometallic reagents like Grignard or organolithium compounds can lead to addition products, though these may be accompanied by side reactions. A more controlled approach involves the activation of the amide itself. The synthesis of piperazin-2-ones often involves a final intramolecular nucleophilic substitution (cyclization), highlighting the C-N bond formation at the carbonyl carbon as a key reaction. bohrium.comthieme-connect.com

A specific example of reactivity involves the reaction of the parent piperazin-2-one scaffold with triethyl phosphite in the presence of phosphoryl chloride. acs.org This transformation does not result in a simple addition but leads to the formation of cis- and trans-piperazine-2,3-diyl-bisphosphonates, indicating a more complex reaction pathway involving the α-carbon. acs.org

Table 1: Examples of Nucleophilic Reactions on the Piperazin-2-one Scaffold

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Cascade Cyclization | Chloro allenylamide, primary amine, aryl iodide | Substituted Piperazin-2-one | researchgate.net |

Reduction Reactions to Form Piperazines or Piperazinols

The reduction of the amide carbonyl group is a fundamental transformation that converts the piperazin-2-one scaffold into the corresponding piperazine (B1678402) derivative. This is a crucial step in many synthetic routes, as piperazines are a common structural motif in pharmaceuticals. nih.gov

Powerful reducing agents are typically required to reduce the stable amide functionality. Reagents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are effective for the complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂), yielding the fully saturated piperazine ring. This method has been successfully used to prepare chiral α-tertiary piperazines from their piperazin-2-one precursors. caltech.edu

The use of milder or sterically hindered reducing agents can, in some cases, lead to the partial reduction of the carbonyl to a hydroxyl group, forming a piperazinol intermediate. However, these are often unstable and may not be easily isolated. The choice of reducing agent and reaction conditions is therefore critical to selectively obtain the desired piperazine product. nih.govcaltech.edu

Functionalization of Nitrogen Atoms on Piperazine and Piperidine (B6355638) Rings

The 1-Methyl-4-(piperidin-4-yl)piperazin-2-one scaffold contains three nitrogen atoms: a tertiary, N-methylated nitrogen at the 1-position of the piperazine ring; a tertiary nitrogen at the 4-position of the piperazine ring; and a secondary nitrogen within the piperidine ring. The differing electronic and steric environments of these atoms dictate their reactivity, with the secondary amine of the piperidine ring being the primary site for functionalization.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine moiety is the most nucleophilic nitrogen in the molecule and is readily susceptible to N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved under standard conditions, such as reacting the scaffold with alkyl halides in the presence of a base to neutralize the resulting acid. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another efficient method for introducing alkyl substituents. nih.gov

N-Acylation: The piperidine nitrogen reacts readily with acylating agents like acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is often used to introduce a wide variety of functional groups. For example, the closely related compound 4-(1-methylpiperidin-4-yl)piperazine undergoes efficient acylation with Boc-D-valine using standard peptide coupling reagents like EDCI and HOBt. google.com

The tertiary nitrogens of the piperazine ring are generally unreactive to further alkylation or acylation under standard conditions.

Formation of Amides and Ureas

Building on the reactivity of the piperidine nitrogen, the formation of amides and ureas represents a key strategy for derivatization.

Amide Formation: As mentioned, acylation with activated carboxylic acids or their derivatives leads to amide bond formation. This is a robust and versatile reaction for creating libraries of compounds with diverse side chains.

Urea Formation: The secondary amine can react with isocyanates to form N,N'-disubstituted ureas. This reaction is typically high-yielding and proceeds under mild conditions. nih.gov Alternatively, reaction with carbamoyl chlorides or activation with phosgene equivalents can also be employed to generate the urea linkage. organic-chemistry.orggoogle.com The synthesis of urea derivatives containing a piperidine scaffold is a well-established method in medicinal chemistry. nih.gov

Table 2: Functionalization Reactions of the Piperidine Nitrogen

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine |

| N-Acylation | Acyl chloride, Base | Amide |

| Peptide Coupling | Carboxylic acid, EDCI, HOBt | Amide |

Regioselectivity and Chemoselectivity in Synthetic Transformations

The successful synthetic manipulation of the this compound scaffold relies on controlling the regioselectivity and chemoselectivity of the reactions.

Regioselectivity: The inherent differences in the reactivity of the functional groups provide a high degree of regiocontrol. The secondary amine on the piperidine ring is significantly more nucleophilic than the amide nitrogen within the piperazin-2-one ring and is sterically more accessible than the tertiary nitrogens. Therefore, reactions with electrophiles such as alkyl halides, acyl chlorides, and isocyanates will occur selectively at the piperidine nitrogen. Conversely, reactions targeting the carbonyl group require electrophilic activation or potent nucleophiles and reducing agents, conditions under which the nitrogen atoms are typically unreactive.

Chemoselectivity: Chemoselectivity involves discriminating between different reactive sites under specific conditions. For example, it is possible to selectively acylate the piperidine nitrogen in the presence of the amide carbonyl without any cross-reactivity. Similarly, the amide carbonyl can be reduced with strong reducing agents like LiAlH₄, a reaction that will also be chemoselective as it will not affect the C-N bonds of the tertiary amines. The challenge in N-alkylation of piperazine itself, which can lead to mixtures of mono- and di-alkylated products, is not present here due to the distinct nature of the secondary and tertiary amines. google.com This predictable reactivity makes the this compound scaffold a versatile building block for combinatorial synthesis.

Ring Expansion and Contraction Reactions of Piperazine and Piperidine Moieties

The structural framework of this compound, featuring both a piperidine and a piperazin-2-one ring, presents intriguing possibilities for skeletal rearrangements through ring expansion and contraction reactions. While specific studies detailing these transformations for this exact molecule are not prevalent in the current literature, examining analogous reactions in related heterocyclic systems provides valuable insight into the potential chemical behavior of this scaffold. Such reactions are significant as they can lead to the formation of novel heterocyclic systems, including seven-membered diazepanones or five-membered pyrrolidines, thereby expanding the accessible chemical space for drug discovery and development.

Ring Contraction of the Piperidine Moiety

The conversion of a piperidine ring to a pyrrolidine ring is a known transformation in organic synthesis. nih.govnih.gov These reactions often proceed through mechanisms that involve the formation of a reactive intermediate, which then facilitates the extrusion of a carbon atom from the ring.

One established method for the ring contraction of N-substituted piperidines involves a domino process that can be selectively tuned to yield pyrrolidin-2-ones. nih.gov This process is initiated by the formation of a pyrrolidine-2-carbaldehyde intermediate, which then undergoes further transformations. The selectivity of the final product can be controlled by the choice of oxidant and additives. nih.gov

Another powerful approach for piperidine ring contraction is through photomediated reactions. nih.gov For instance, N-acyl piperidines can undergo a Norrish Type II reaction, leading to a 1,4-diradical intermediate. This intermediate can then undergo homolytic C-N bond fragmentation to ultimately form an N-substituted pyrrolidine. This method has been successfully applied to a variety of substituted piperidines and other saturated heterocycles. nih.gov

A general strategy for the synthesis of pyrrolidine skeletons from pyridines via a photo-promoted ring contraction with silylborane has also been reported. osaka-u.ac.jpnih.govwilddata.cn This reaction proceeds through a 2-azabicyclo[3.1.0]hex-3-ene intermediate. While this starts from an aromatic precursor, it highlights a modern approach to accessing the pyrrolidine ring system.

Based on these precedents, the piperidine moiety in this compound could potentially undergo ring contraction to a pyrrolidine derivative under specific reaction conditions. The feasibility of such a transformation would likely depend on the appropriate functionalization of the piperidine nitrogen or an adjacent carbon atom to initiate the rearrangement cascade.

Table 1: Analogous Ring Contraction Reactions of Piperidine Derivatives

| Starting Material Class | Reagents and Conditions | Product Class | Reference |

| N-Substituted Piperidines | Specific oxidant and additive | Pyrrolidin-2-ones | nih.gov |

| N-Acyl Piperidines | Photochemical irradiation (Norrish Type II) | N-Substituted Pyrrolidines | nih.gov |

| Pyridines | Silylborane, photo-irradiation | Pyrrolidine derivatives | osaka-u.ac.jpnih.govwilddata.cn |

Ring Expansion of the Piperazin-2-one Moiety

The expansion of a six-membered piperazin-2-one ring to a seven-membered 1,4-diazepan-2-one is a plausible transformation, although less commonly documented than piperidine contractions. Ring expansions of cyclic ketones and lactams are often achieved through reactions that involve the insertion of a carbon or a heteroatom into the ring. wikipedia.org

General methodologies for the synthesis of 1,4-diazepanones often involve the cyclization of linear precursors. researchgate.net However, ring expansion of a pre-existing piperazinone ring offers a direct route to these seven-membered structures. For instance, reactions involving diazomethane or related reagents with cyclic ketones can lead to ring expansion via a carbene insertion mechanism. While not specific to piperazin-2-ones, this represents a general strategy for ring expansion.

Another potential avenue for ring expansion could involve a rearrangement reaction. For example, the Stevens rearrangement, which involves the migration of a group from a quaternary ammonium salt, has been utilized in ring expansion reactions of small cyclic amines. researchgate.net Appropriate functionalization of the piperazin-2-one scaffold could potentially create a substrate suitable for such a rearrangement.

Furthermore, the synthesis of N-heterocycles through ring expansion of strained rings like aziridines and azetidines is a well-established field. elsevierpure.com Although the piperazin-2-one ring is not a strained system, these studies provide a conceptual framework for the design of reactions that could lead to ring enlargement.

While direct evidence for the ring expansion of the this compound scaffold is lacking, the general principles of organic chemistry suggest that such a transformation could be achieved with the appropriate reagents and reaction conditions. Future research in this area could unlock novel heterocyclic scaffolds with potential biological activity.

Table 2: Conceptual Approaches for Ring Expansion of Piperazin-2-one

| Conceptual Approach | Potential Reagents/Conditions | Potential Product |

| Carbene Insertion | Diazomethane or other diazo compounds | 1,4-Diazepan-3-one derivative |

| Rearrangement Reactions | Formation of a quaternary ammonium salt followed by base (Stevens Rearrangement) | Substituted 1,4-Diazepan-2-one |

| Tiffeneau-Demjanov Rearrangement Analogue | Conversion of the carbonyl to an amino alcohol, followed by diazotization | 1,4-Diazepan-3-one derivative |

Computational and Theoretical Chemistry Studies of 1 Methyl 4 Piperidin 4 Yl Piperazin 2 One and Its Derivatives

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity/Basicity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-Methyl-4-(piperidin-4-yl)piperazin-2-one and its derivatives, DFT methods like B3LYP with a 6-31G(d,p) basis set can be used to determine optimized molecular geometry and various electronic features. jddtonline.info

Key insights from these calculations include:

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to explain electronic transitions and the molecule's kinetic stability. jddtonline.info A smaller HOMO-LUMO energy gap suggests higher reactivity.

Reactivity Descriptors: Global reactivity parameters such as electronegativity, chemical hardness/softness, and the electrophilicity index can be calculated from HOMO and LUMO energies. These descriptors predict how a molecule will interact with other chemical species, which is crucial for understanding its metabolic fate and potential for covalent interactions. jddtonline.info

Acidity/Basicity: The protonation state of the piperidine (B6355638) and piperazine (B1678402) nitrogens at physiological pH is critical for receptor binding, as a positive charge often facilitates key ionic interactions within a receptor's active site. nih.govnih.gov pKa values can be estimated to predict the percentage of ionized forms of the molecule, which directly correlates with its ability to form salt bridges with acidic residues like aspartate or glutamate in a target protein. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, e.g., around the carbonyl oxygen of the piperazinone ring) and electron-poor (positive potential, e.g., around amine hydrogens) regions. jddtonline.info These maps highlight sites prone to electrophilic and nucleophilic attack and are instrumental in understanding non-covalent interactions like hydrogen bonding. jddtonline.info

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO Energy | Correlates with the ability to donate electrons. |

| LUMO Energy | Correlates with the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Electrophilicity Index (ω) | Measures the propensity to accept electrons. |

| pKa | Predicts the ionization state at a given pH, crucial for receptor interaction. |

| MEP | Visualizes charge distribution and sites for intermolecular interactions. |

Molecular Dynamics Simulations for Solvent Effects and Conformational Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that static models cannot. For a flexible molecule like this compound, MD simulations are essential for exploring conformational landscapes and interactions with the surrounding environment.

Conformational Stability: The piperidine and piperazinone rings can adopt various conformations (e.g., chair, boat, twist-boat). MD simulations can explore the energetic favorability of these conformers and the rotational freedom around the bond connecting the two rings. This analysis helps identify the low-energy, biologically relevant conformation that the molecule is likely to adopt when binding to a target.

Solvent Effects: By explicitly including water molecules in the simulation box, MD can model how the compound interacts with an aqueous environment. These simulations can reveal the formation and stability of a hydration shell around the molecule and predict its solubility. Studies on related piperazine systems have used MD to understand the distribution of molecules in aqueous solutions and the crucial role of hydrogen bonding networks. nih.govuib.nomanchester.ac.uk Force fields like OPLS-AA are often used for these simulations, sometimes supplemented with parameters derived from quantum mechanics (QM) calculations for greater accuracy. nih.govresearchgate.net

Binding Pose Stability: When combined with docking, MD simulations are used to assess the stability of a predicted ligand-protein complex. A simulation of several hundred nanoseconds can verify whether the ligand remains in the binding pocket and maintains key interactions, or if the initial docked pose is unstable. nih.gov

Ligand-Target Docking Studies and Binding Mode Predictions for Scaffold-Derived Compounds

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of the this compound scaffold, docking studies are critical for predicting their biological targets and understanding the structural basis of their activity.

The general workflow involves preparing the 3D structures of the ligands and the target protein (often from a crystal structure database like the PDB), defining the binding site, and then using a scoring function to rank the predicted poses.

Studies on structurally related piperidine and piperazine compounds have demonstrated successful application of this technique against a wide range of targets:

Sigma Receptors (S1R): Docking studies of piperidine/piperazine derivatives into the S1R crystal structure have identified key interactions. For instance, the protonated piperidine nitrogen can form a bidentate salt bridge with acidic residues Glu172 and Asp126, while aromatic moieties engage in hydrophobic interactions. nih.gov

VEGFR-2 Kinase: Piperazine-chalcone hybrids have been docked into the ATP-binding site of VEGFR-2, a target in cancer therapy. The docking poses revealed hydrogen bonding and hydrophobic interactions that explain their inhibitory activity. tandfonline.com

PARP-1: Novel piperazine-substituted naphthoquinone derivatives have been evaluated as potential PARP-1 inhibitors. Docking studies identified compounds that formed strong interactions with critical amino acids in the PARP-1 active site, showing promise for cancer therapeutics. acs.org

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): Piperazine derivatives have been designed as PPARγ agonists for antidiabetic activity. Docking simulations showed that these compounds bind tightly in the ligand-binding domain, forming hydrogen bonds with key residues like Ser289, His323, and Tyr473, which are critical for receptor activation. pharmaceuticaljournal.net

Table 2: Example Docking Studies on Piperazine/Piperidine Scaffolds

| Scaffold Class | Target Protein | Key Interactions Observed |

|---|---|---|

| Piperidine/Piperazine | Sigma-1 Receptor (S1R) | Salt bridge with Glu172/Asp126; π–cation with Phe107. nih.gov |

| Piperazine-Chalcone | VEGFR-2 | Hydrogen bonding and hydrophobic interactions in the ATP-binding site. tandfonline.com |

| Piperazine-Naphthoquinone | PARP-1 | Interactions with critical amino acids for PARP-1 inhibition. acs.org |

| Piperazine-Thiadiazole | PPARγ | Hydrogen bonds with Ser289, His323, Tyr473. pharmaceuticaljournal.net |

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a compound's chemical structure with its biological activity. These models are essential for optimizing lead compounds.

In Silico SAR: This involves qualitatively analyzing how modifications to the this compound scaffold affect its predicted binding affinity or activity. For example, by docking a series of derivatives with different substituents on the piperidine ring, one can identify which chemical groups (e.g., hydrogen bond donors/acceptors, hydrophobic groups) enhance binding. Studies on related compounds have shown that replacing a piperazine core with a piperidine ring can dramatically impact affinity for certain targets, highlighting the sensitivity of SAR. nih.gov

QSAR: QSAR models build a mathematical relationship between a set of molecular descriptors (numerical representations of molecular properties) and the observed biological activity (e.g., IC₅₀). For keto-piperazine derivatives, a robust QSAR model was developed for renin inhibitors, which suggested that constitutional descriptors like the number of double bonds and oxygen atoms were vital for binding. openpharmaceuticalsciencesjournal.com In another study on piperazine derivatives, descriptors such as the LUMO energy, molar refractivity, and topological polar surface area (PSA) were found to be significantly correlated with inhibitory activity. researchgate.net These models, once validated, can predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model typically includes features like hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings, and positive/negative ionizable centers.

There are two main approaches:

Ligand-Based Modeling: When the structures of several active ligands are known but the target structure is not, a pharmacophore model can be generated by aligning the ligands and extracting their common chemical features. slideshare.net This approach has been used to create models for piperazine-based ligands targeting the serotonin transporter. researchgate.net

Structure-Based Modeling: When a high-resolution structure of the ligand-target complex is available, the key interaction points in the active site can be directly mapped to create a pharmacophore. slideshare.net

Once a validated pharmacophore model for a target is developed, it can be used as a 3D query to rapidly screen large chemical databases (a process called virtual screening). This allows for the identification of novel molecular scaffolds that fit the pharmacophore requirements and are therefore likely to be active. This technique is a powerful tool for discovering new hit compounds with diverse chemical structures beyond the original this compound scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are common synthetic routes for 1-Methyl-4-(piperidin-4-yl)piperazin-2-one, and what analytical techniques validate its purity?

- Methodology : Synthesis often involves nucleophilic substitution or coupling reactions between piperidine and piperazine derivatives. For example, alkylation of piperidin-4-amine with a methylating agent (e.g., methyl iodide) followed by cyclization. Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation via 1H/13C NMR (e.g., methyl group resonance at δ ~2.3 ppm) and FT-IR (C=O stretch ~1650 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (#) (#).

Q. How is the crystal structure of this compound determined, and what conformational insights are critical for pharmacological activity?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used, with data collected at low temperatures (e.g., 123 K) to minimize thermal motion artifacts. Conformational analysis (e.g., Cremer-Pople parameters) reveals chair or boat configurations in piperazine/piperidine rings. Hydrogen bonding networks (e.g., N–H⋯O interactions) and π-π stacking in aromatic moieties influence solubility and receptor binding (#) (#) (#).

Q. What safety protocols are recommended for handling hygroscopic intermediates during synthesis?

- Methodology : Use inert atmosphere (N₂/Ar) gloveboxes for moisture-sensitive steps. Store intermediates in desiccators with silica gel. Safety data sheets (SDS) recommend PPE (gloves, goggles) and emergency measures (e.g., 0.9% saline eye wash for accidental exposure). Hygroscopicity is quantified via dynamic vapor sorption (DVS) (#) (#).

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models?

- Methodology : Cross-validate assays using orthogonal techniques. For example, discrepancies in receptor binding affinity (e.g., µ-opioid vs. σ receptors) may arise from metabolic instability. Use LC-MS/MS to quantify plasma/tissue concentrations and PAMPA assays to assess passive permeability. Structural analogs (e.g., fluorinated derivatives) can improve metabolic stability (#) (#) (#).

Q. What strategies optimize the synthesis yield of this compound while minimizing impurities?

- Methodology : Apply design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, using DMF as a solvent at 80°C increases cyclization efficiency. Impurities (e.g., N-oxide byproducts) are monitored via HPLC-UV/Vis and controlled by reducing oxidative conditions. Reference standards (e.g., USP/EP guidelines) ensure impurity profiling (#) (#) (#).

Q. How are degradation products identified under accelerated stability conditions, and what analytical tools are prioritized?

- Methodology : Stress testing includes exposure to heat (40–80°C), humidity (75% RH), and light (ICH Q1B). Degradants (e.g., hydrolyzed lactam rings) are identified via HPLC-HRMS with fragmentation patterns matched to synthetic standards. For photodegradation, use UVA/UVB lamps and quantify reactive oxygen species (ROS) using fluorescent probes (#) (#) (#).

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties, and how are these validated experimentally?

- Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability. QSAR models predict logP and pKa (e.g., ACD/Labs). Experimental validation includes Caco-2 cell monolayers for absorption and microsomal stability assays (human liver microsomes). Metabolites are profiled using HR-MS/MS with isotopic labeling (#) (#) (#).

Methodological Tables

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| SCXRD | Crystal structure determination | R-factor ≤ 0.05, C–C bond accuracy ±0.002 Å |

| HPLC-MS | Impurity profiling | LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL |

| PAMPA | Passive permeability screening | Pe > 1.0 × 10⁻⁶ cm/s indicates high absorption |

| Synthetic Optimization | Condition | Impact |

|---|---|---|

| Solvent (DMF vs. THF) | DMF increases cyclization yield by ~20% | |

| Temperature (80°C vs. 60°C) | Higher temps reduce reaction time by 50% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.